5,7-Dichloropyrido[3,4-B]pyrazine
Description
Significance of the Pyrido[3,4-B]pyrazine (B183377) Scaffold in Medicinal Chemistry and Drug Discovery
The pyrido[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in potent, selective, and drug-like molecules. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this heterocyclic system.
Research has shown that compounds incorporating the pyrido[3,4-b]pyrazine moiety exhibit a variety of biological activities, including:
Anticancer Activity: Numerous studies have explored pyrido[3,4-b]pyrazine derivatives as potential anticancer agents. These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. researchgate.netgoogle.com
Kinase Inhibition: The pyrido[3,4-b]pyrazine structure is a common feature in the design of kinase inhibitors. researchgate.netgoogle.com For example, novel disubstituted pyrido[3,4-b]pyrazines have been identified as promising inhibitors of cancer-related protein kinases. researchgate.netgoogle.com
Antimicrobial and Antiviral Properties: The inherent chemical features of the pyrazine (B50134) ring, a component of the larger scaffold, contribute to the antimicrobial and antiviral potential of its derivatives. nih.gov
Central Nervous System Activity: Certain pyrazolo[3,4-b]pyridines, which share structural similarities, have been investigated for their potential in treating central nervous system disorders.
The significance of this scaffold lies in its ability to be readily modified at multiple positions, allowing chemists to fine-tune the pharmacological properties of the resulting molecules. This modularity is a key reason for its continued exploration in drug discovery programs.
Overview of Dichlorinated Heterocyclic Compounds in Synthesis
Dichlorinated heterocyclic compounds, such as 5,7-Dichloropyrido[3,4-B]pyrazine, are valuable intermediates in organic synthesis. The chlorine atoms act as reactive handles, or "leaving groups," that can be displaced by a variety of other functional groups through nucleophilic substitution reactions. This reactivity allows for the construction of a diverse library of compounds from a single, readily accessible starting material.
The synthesis of dichlorinated heterocyclic compounds can be achieved through various methods. For instance, a patent for a compound with the same CAS number as this compound, named 2,6-dichloropyridine (B45657) [3,4-B] pyrazine in the document, describes a synthetic route starting from 3-amino-4-picolinic acid. patsnap.com This multi-step process involves esterification, chlorination, aminolysis, protection, Hofmann rearrangement, and finally cyclization to yield the target dichlorinated compound. patsnap.com
General methods for producing dichloropyrazine derivatives often involve the reaction of a hydroxypyrazine derivative with a chlorinating agent. google.com The starting hydroxypyrazine can, in turn, be prepared by reacting a pyrazine derivative with a halogenating agent. google.com These methods highlight the importance of carefully controlled reaction conditions to achieve the desired dichlorinated product in high yield.
The reactivity of the chlorine atoms in dichlorinated heterocycles allows for a range of subsequent chemical transformations, including:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds, respectively.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridopyrazine ring system facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols.
This synthetic versatility makes dichlorinated heterocycles like this compound powerful tools for generating molecular diversity in the pursuit of new chemical entities.
Research Trajectories for Novel Chemical Entities
The development of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. Starting materials like this compound provide a platform for the exploration of new chemical space and the discovery of molecules with unique properties.
Current research trajectories that can be pursued using this and similar dichlorinated heterocyclic scaffolds include:
Development of Selective Kinase Inhibitors: By systematically modifying the substituents at the 5 and 7 positions, researchers can design and synthesize libraries of compounds to screen for inhibitory activity against specific protein kinases implicated in diseases like cancer and inflammatory disorders. researchgate.netgoogle.com
Probes for Chemical Biology: The ability to introduce a variety of functional groups allows for the creation of chemical probes that can be used to study biological processes. For example, a fluorescent tag could be attached to the pyridopyrazine scaffold to visualize its localization within cells.
Materials Science Applications: The electronic properties of the pyrido[3,4-b]pyrazine system can be tuned through substitution. This makes it a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.
The continued investigation of compounds like this compound and its derivatives is likely to lead to the discovery of new molecules with valuable applications across various scientific disciplines.
Propriétés
IUPAC Name |
5,7-dichloropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNPXRUXXCDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dichloropyrido 3,4 B Pyrazine and Its Derivatives
Annelation Reactions for Pyrido[3,4-B]pyrazine (B183377) Scaffolds.nih.govworktribe.comacs.org
The construction of the fundamental pyrido[3,4-b]pyrazine ring system is paramount to the synthesis of its derivatives. Annelation reactions, which involve the fusion of a new ring onto an existing one, are a common strategy to achieve this.
Utilization of Pentafluoropyridine (B1199360) as a Precursor.nih.govworktribe.comacs.org
One notable approach involves the use of pentafluoropyridine as a starting material. nih.govworktribe.comacs.org This highly fluorinated pyridine (B92270) derivative serves as a versatile precursor due to the facile displacement of its fluorine atoms by nucleophiles. The reaction of pentafluoropyridine with appropriate diamines leads to the formation of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.govworktribe.com The resulting trifluorinated pyridopyrazine products can then undergo sequential reactions with various nucleophiles, allowing for the synthesis of a diverse array of polysubstituted derivatives. nih.govworktribe.comacs.org This method is particularly valuable for creating libraries of compounds for drug discovery, as it provides access to previously inaccessible substitution patterns. nih.govworktribe.com
Chlorination Techniques in Pyrido[3,4-B]pyrazine Synthesis.rsc.orgnih.gov
The introduction of chlorine atoms at the 5 and 7 positions of the pyrido[3,4-b]pyrazine core is a critical step in the synthesis of the target compound. This is typically achieved through chlorination reactions of precursor molecules.
Application of Phosphoryl Chloride in Dichlorination.rsc.orgnih.gov
Phosphoryl chloride (POCl₃) is a widely used and effective reagent for the dichlorination of dihydroxy or diamino precursors to yield 5,7-dichloropyrido[3,4-b]pyrazine. nih.gov The reaction generally involves heating the precursor with excess POCl₃, often in the presence of a base such as pyridine, to facilitate the conversion. nih.gov This method has been successfully applied in the large-scale synthesis of chlorinated pyrimidines, pyridines, and pyrazines, demonstrating its industrial applicability. nih.gov The robust nature of this reaction makes it a cornerstone in the production of this compound.
A common route to this compound involves the initial synthesis of pyrido[3,4-b]pyrazine-5,7-diol. This intermediate can be prepared by the condensation of 3,4-diaminopyridine (B372788) with diethyl oxalate. The resulting diol is then subjected to chlorination with phosphoryl chloride to afford the desired 5,7-dichloro derivative.
| Step | Reactants | Reagents | Product |
| 1 | 3,4-Diaminopyridine, Diethyl oxalate | - | Pyrido[3,4-b]pyrazine-5,7-diol |
| 2 | Pyrido[3,4-b]pyrazine-5,7-diol | POCl₃ | This compound |
Regioselective Halogenation Strategies.rsc.org
Achieving regioselectivity in halogenation is crucial for the synthesis of specifically substituted pyridopyrazines. While direct regioselective dichlorination at the 5 and 7 positions is often achieved from a symmetric precursor like the 5,7-diol, the principles of regioselective halogenation are vital for creating more complex derivatives. The electronic nature of the pyridine and pyrazine (B50134) rings, along with the influence of existing substituents, dictates the position of electrophilic attack by halogenating agents. Understanding these factors allows for the targeted synthesis of specific isomers, which is essential for structure-activity relationship studies in drug development. rsc.org
Synthesis of Related Pyrido[3,4-B]pyrazine Isomers and Analogues
The synthesis of isomers and analogues of pyrido[3,4-b]pyrazine is important for exploring the structure-activity relationships of this heterocyclic system.
The pyrido[2,3-b]pyrazine (B189457) ring system, an isomer of pyrido[3,4-b]pyrazine, is commonly synthesized through the condensation of pyridinediamines with α-oxocarbonyl compounds. nih.govrsc.org The regioselectivity of this reaction can be controlled by temperature and the use of acidic or basic catalysts. nih.gov Full-color fluorescent materials based on the pyrido[2,3-b]pyrazine core have been developed for high-performance OLEDs. acs.org
Pyrazolo[3,4-b]pyridines , which are analogues where the pyrazine ring is replaced by a pyrazole (B372694) ring, are also of significant interest. They can be synthesized through various methods, including the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov A number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors for cancer therapy. rsc.orgnih.gov
The synthesis of pyrido[4,3-d]pyrimidines , another isomeric system, has been reviewed, with synthetic routes starting from either pyridine or pyrimidine (B1678525) derivatives, or through multicomponent reactions. rsc.org
Biological and Pharmacological Investigations of Pyrido 3,4 B Pyrazine Derivatives
Overview of Pharmacological Activities of Pyrazine (B50134) and Pyrido-Fused Pyrazine Derivatives
Pyrazine and its fused derivatives, such as pyrido[3,4-b]pyrazines, represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. These compounds have garnered considerable attention in medicinal chemistry due to their diverse biological effects, which include anticancer, anti-inflammatory, antibacterial, and enzymatic inhibitory activities. tandfonline.comnih.govresearchgate.net
The pyrazine ring is a key pharmacophore found in numerous biologically active molecules. researchgate.net Its derivatives have been reported to exhibit a wide range of therapeutic properties, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, and antidiabetic effects. semanticscholar.orgresearchgate.net The fusion of a pyridine (B92270) ring to the pyrazine core, forming the pyrido[3,4-b]pyrazine (B183377) scaffold, often leads to compounds with enhanced or novel biological activities. These fused systems have been particularly explored for their potential as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. rsc.orgnih.gov
Research has demonstrated that pyrido[3,4-b]pyrazine derivatives can act as potent inhibitors of various protein kinases, highlighting their potential in the development of targeted therapies. rsc.org The structural versatility of the pyrido[3,4-b]pyrazine nucleus allows for the synthesis of a wide array of derivatives with tailored pharmacological profiles.
Mechanisms of Biological Activity
The biological activities of pyrido[3,4-b]pyrazine derivatives are primarily attributed to their ability to interact with and modulate the function of specific biological targets, most notably enzymes.
A significant mechanism through which pyrido[3,4-b]pyrazine derivatives exert their pharmacological effects is by inhibiting the activity of various enzymes. This inhibition can be highly specific, targeting enzymes that are key players in disease pathogenesis.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov Inappropriate activation of Syk is associated with inflammatory diseases, autoimmune disorders, and certain B-cell malignancies. nih.govwipo.int Consequently, Syk has emerged as a promising therapeutic target.
Pyrido[3,4-b]pyrazine derivatives have been investigated as potential inhibitors of Syk. wipo.int These compounds are designed to bind to the kinase domain of Syk, thereby blocking its catalytic activity and downstream signaling. The inhibition of Syk can suppress the activation of mast cells, macrophages, and B-cells, which are key mediators of inflammatory responses. wipo.int Several pyrrolopyrazine derivatives have also been identified as potent and selective Syk inhibitors. nih.gov
One notable example is PRT062607 (also known as P505-15), a highly specific and potent inhibitor of Syk with an IC50 of 1-2 nM. medchemexpress.com While not a pyrido[3,4-b]pyrazine itself, its mechanism of action provides a model for the development of Syk inhibitors based on related heterocyclic scaffolds.
The pyrido[3,4-b]pyrazine scaffold has proven to be a valuable framework for the design of inhibitors targeting kinases involved in cancer progression. rsc.orgnih.gov A novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds has been identified as a promising series for the development of protein kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies have identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to various cancer-related protein kinases when attached to the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring. rsc.org Several of these analogs have demonstrated activity at low micromolar IC50 values against a panel of cancer-related kinases. rsc.orgdntb.gov.ua
Furthermore, pyrido[3,4-b]pyrazine derivatives have been developed as inhibitors of specific kinases that are often dysregulated in cancer. For instance, derivatives have been designed to target RET kinase, with some compounds showing potent inhibition of pancreatic cancer cell lines. nih.gov
In the context of neurodegenerative diseases such as Alzheimer's disease, dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and cyclin-dependent kinase 5 (CDK5) have emerged as important therapeutic targets. nih.govresearchgate.net There is growing interest in developing dual inhibitors that can target both kinases simultaneously.
Pyrido[3,4-g]quinazoline derivatives have been synthesized and evaluated for their ability to inhibit a panel of kinases including CDK5 and DYRK1A. researchgate.net The introduction of aminoalkylamino groups at the 2-position of the pyrido[3,4-g]quinazoline core has resulted in compounds with low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. researchgate.net While this research focuses on a related quinazoline scaffold, it highlights the potential of similar pyridopyrazine structures as dual kinase inhibitors.
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides and has been identified as a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. nih.govresearchgate.net Inhibition of DGAT1 can lead to reduced triglyceride synthesis and has shown beneficial effects in animal models of metabolic disorders. nih.govresearchgate.net
While direct evidence of 5,7-Dichloropyrido[3,4-B]pyrazine as a DGAT1 inhibitor is not prominent, related heterocyclic structures have been explored for this purpose. For example, a new structural class of DGAT1 inhibitors based on a pyrrolopyridazine core has been discovered, with analogs showing IC50 values in the nanomolar range. nih.gov This suggests that the broader class of fused pyridazine and pyrazine heterocycles holds potential for the development of DGAT1 inhibitors.
Data Tables
Table 1: Pharmacological Activities of Pyrazine and Pyrido-Fused Pyrazine Derivatives
| Compound Class | Pharmacological Activity | Reference |
| Pyrazine Derivatives | Anticancer, Anti-inflammatory, Antibacterial, Analgesic, Anticonvulsant, Antidepressant, Antidiabetic | tandfonline.comsemanticscholar.orgresearchgate.net |
| Pyrido-fused Pyrazines | Kinase Inhibition, Anticancer | rsc.orgnih.gov |
Table 2: Pyrido[3,4-b]pyrazine Derivatives as Kinase Inhibitors
| Target Kinase | Compound Series | Key Structural Feature | Activity | Reference |
| Cancer-related Protein Kinases | Disubstituted pyrido[3,4-b]pyrazines | 4-(piperidin-1-yl)aniline at C-5 or C-8 | Low micromolar IC50 values | rsc.org |
| RET Kinase | Pyrido[3,4-b]pyrazines | Not specified | Potent inhibition of pancreatic cancer cell lines | nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the biological and pharmacological investigations of the compound This compound for the activities outlined in your request.
The requested sections and subsections are:
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Modifications on Biological Activity
Research into the biological effects of pyrido[3,4-b]pyrazine derivatives is an active area of study. However, investigations into tubulin polymerization, NMDA receptor antagonism, mitochondrial uncoupling, and Wnt signaling pathway inhibition have focused on other derivatives within this chemical class. Similarly, structure-activity relationship (SAR) studies have been published for related, but structurally distinct, pyrido[3,4-b]pyrazine compounds.
As a result, an article focusing solely on This compound that adheres to the strict outline provided cannot be generated at this time due to the absence of specific research data for this particular compound in these areas.
Positional Effects of Functional Groups on Pharmacological Profiles
The biological activity of pyrido[3,4-b]pyrazine derivatives is significantly influenced by the nature and position of functional groups on the heterocyclic scaffold. Structure-activity relationship (SAR) studies have demonstrated that substitutions at key positions can modulate the potency and selectivity of these compounds for various biological targets.
For instance, in the pursuit of protein kinase inhibitors, a novel series of disubstituted pyrido[3,4-b]pyrazine-based compounds was developed. rsc.org SAR studies identified the 4-(piperidin-1-yl)aniline moiety as a critical pharmacophoric group for binding to cancer-related protein kinases when placed at either the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring. rsc.org Several analogues with this feature exhibited activity at low micromolar IC50 values against a panel of seven cancer-related protein kinases, highlighting these positions as key for interaction with the kinase targets. rsc.org
Furthermore, investigations into 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding have provided additional insights. These studies established that the presence of hydroxamic acid, sulfonamide, and phenyl moieties are crucial for potent inhibitory activity. nih.gov The stereochemistry at the alpha carbon of the hydroxamic acid was also found to be important, indicating that the spatial arrangement of functional groups is a critical determinant of biological function. nih.gov
Therapeutic Applications of Pyrido[3,4-B]pyrazine Scaffolds and Derivatives
The versatile pyrido[3,4-b]pyrazine scaffold serves as a foundational structure in the development of novel therapeutic agents for a wide range of diseases. chemimpex.com Its unique nitrogen-rich framework allows for extensive functionalization, leading to derivatives with diverse pharmacological activities. chemimpex.com
Anti-inflammatory and Immunomodulating Activities
Pyrido[3,4-b]pyrazine derivatives and related heterocyclic systems have shown potential as anti-inflammatory agents. The pyridazinone core, a related structure, is noted for its anti-inflammatory properties with potentially low ulcerogenic effects. nih.gov The capacity for easy functionalization of various positions on such heterocyclic rings makes them attractive targets for designing new anti-inflammatory drugs. nih.gov
Derivatives of the isomeric pyrido[3,4-d]pyrimidine scaffold have been identified as antagonists for the human chemokine receptor CXCR2. nih.gov Upregulation of CXCR2 is linked to a variety of inflammatory and autoimmune diseases, including asthma, rheumatoid arthritis, and psoriasis, making its antagonism a viable therapeutic strategy. nih.gov Similarly, pyrazine compounds, in general, are known to possess anti-inflammatory activities. researchgate.netnih.gov For example, certain 1,4-dihydropyridine derivatives have demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov
Anticancer and Antiproliferative Activities
The pyrido[3,4-b]pyrazine scaffold is a promising framework for the development of anticancer agents. nih.gov Derivatives of this structure have been investigated as potent inhibitors of various protein kinases, which are key regulators of cell proliferation and survival and are often dysregulated in cancer. nih.gov
A notable example involves a pyrido[3,4-b]pyrazine derivative identified as a RET kinase inhibitor. This compound demonstrated potent activity, inhibiting the growth of MiaPaCa-2 pancreatic cancer cell lines with an IC50 of 25 nM. nih.gov It was specifically designed to treat cancers that have developed resistance to existing FDA-approved RET kinase inhibitors. nih.gov Additionally, 1,2-dihydropyrido[3,4-b]pyrazines, also known as 1-deaza-7,8-dihydropteridines, have shown significant cytotoxicity against cultured L1210 leukemia cells and anticancer activity in mice with lymphocytic leukemia P-388. nih.gov The biological activity of these compounds is linked to the disruption of mitosis. nih.gov
The table below summarizes the antiproliferative activities of selected pyrido[3,4-b]pyrazine and related derivatives.
| Compound | Target/Cell Line | Activity (IC50) |
| Pyrido[3,4-b]pyrazine Derivative | RET Kinase / MiaPaCa-2 Pancreatic Cancer Cells | 25 nM nih.gov |
| 1,2-Dihydropyrido[3,4-b]pyrazines | L1210 Leukemia Cells | Potent Cytotoxicity nih.gov |
Antimicrobial and Antifungal Properties
While specific studies on the antimicrobial properties of this compound are limited, the broader class of pyridopyrazines and related nitrogen-containing heterocycles are recognized for their potential as antimicrobial agents.
For instance, new series of pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and evaluated for their antibacterial activity. researchgate.net One study found that a derivative featuring two thiocarbonyl groups exhibited good antibacterial activity against Staphylococcus aureus (MIC = 0.078 mg/ml), Bacillus cereus (MIC = 0.078 mg/ml), and Escherichia coli (MIC = 0.625 mg/ml). researchgate.net Another study on pyrido[2,3-b]pyrazine 1,4-dioxide derivatives also revealed strong antibacterial activities in vitro. nih.gov
Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess potent antimicrobial activity against various bacterial and fungal strains, with some compounds exhibiting MIC values in the range of 2-32 μg/mL. ekb.eg Certain derivatives also displayed significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg The mechanism of action for some of these compounds has been linked to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in microbial metabolism. ekb.eg
The table below shows the minimum inhibitory concentrations (MIC) for selected pyrido[2,3-b]pyrazine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/ml) |
| Pyrido[2,3-b]pyrazine with two thiocarbonyl groups | Staphylococcus aureus | 0.078 researchgate.net |
| Pyrido[2,3-b]pyrazine with two thiocarbonyl groups | Bacillus cereus | 0.078 researchgate.net |
| Pyrido[2,3-b]pyrazine with two thiocarbonyl groups | Escherichia coli | 0.625 researchgate.net |
| Pyrido[2,3-b]pyrazine with two thiocarbonyl groups | S. typhi | 1.25 researchgate.net |
Antiparasitic and Antimalarial Activities
Malaria remains a significant global health issue, and there is a continuous need for new therapeutic agents. The pyrazine scaffold is a component of several compounds investigated for antimalarial activity. nih.gov Specifically, 1,2,4-triazolo[4,3-a]pyrazine analogues have been explored as potent antimalarial drug leads. beilstein-journals.orgbeilstein-journals.org
One series of these compounds is believed to act by dysregulating the Plasmodium falciparum ATP4-ase (PfATP4). beilstein-journals.org Various derivatives have demonstrated in vitro potency against P. falciparum with IC50 values in the micromolar and low nanomolar range, often with low cytotoxicity. beilstein-journals.org For example, aminated derivatives of 5-chloro-3-(4-chlorophenyl)- rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM against the P. falciparum 3D7 strain. beilstein-journals.org While these compounds are not direct derivatives of pyrido[3,4-b]pyrazine, their activity underscores the potential of pyrazine-containing heterocycles in the development of new antimalarial drugs.
The table below presents the antimalarial activity of selected 1,2,4-triazolo[4,3-a]pyrazine derivatives.
| Compound | Parasite Strain | Activity (IC50) µM |
| Aminated triazolopyrazine derivative 1 | P. falciparum 3D7 | 23.30 ± 1.70 beilstein-journals.org |
| Aminated triazolopyrazine derivative 2 | P. falciparum 3D7 | 22.0 ± 2.40 beilstein-journals.org |
| Aminated triazolopyrazine derivative 3 | P. falciparum 3D7 | 11.30 ± 0.57 beilstein-journals.org |
| Aminated triazolopyrazine derivative 4 | P. falciparum 3D7 | 9.90 ± 1.27 beilstein-journals.org |
| 5-chloro-3-(4-chlorophenyl)- rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine | P. falciparum 3D7 | 12.62 ± 1.90 beilstein-journals.org |
Potential in Neurological Disorders
The pyrido[3,4-b]pyrazine scaffold is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The structural features of this heterocyclic system make it a valuable building block for creating molecules that can interact with biological targets in the central nervous system. chemimpex.com
While direct evidence for this compound in neurological applications is not widely documented, structurally related compounds have shown promise. For instance, some pyrazolo[3,4-b]pyridines have been investigated for their neuroprotective, antidepressant, anxiolytic, and anti-Alzheimer's properties. mdpi.com Notably, certain novel pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to amyloid plaques in brain slices from patients with Alzheimer's disease, suggesting their potential as diagnostic probes. mdpi.com
Furthermore, the antagonism of the CXCR2 receptor by related pyrido[3,4-d]pyrimidine derivatives has implications for neurodegenerative diseases like multiple sclerosis and Alzheimer's disease, where CXCR2 upregulation is a contributing factor. nih.gov
Research on this compound in NASH and Diagnostic Imaging Remains Undocumented
Comprehensive searches of scientific literature and patent databases have revealed a significant lack of available information regarding the biological and pharmacological investigations of the chemical compound this compound, specifically concerning its potential role in the treatment of Nonalcoholic Steatohepatitis (NASH) or its applications in diagnostic imaging.
While the broader class of pyrido[3,4-b]pyrazine derivatives has been a subject of interest in medicinal chemistry for various therapeutic areas, research explicitly detailing the activities of the 5,7-dichloro substituted variant in the contexts requested is not present in the accessible scientific record. The CAS number for this compound is confirmed as 1379338-74-5.
Existing literature on related compounds touches upon diverse biological activities, including their use as intermediates in the synthesis of kinase inhibitors. For instance, a patent application has described the use of this compound as a reactant in the creation of derivatives intended to act as spleen tyrosine kinase (Syk) inhibitors. However, this application does not extend to the treatment of NASH or diagnostic purposes.
The investigation into potential treatments for NASH is an active area of research, with studies exploring various molecular scaffolds. Similarly, the development of novel agents for diagnostic imaging is a field of continuous advancement. At present, this compound has not been identified as a candidate in these specific research domains in published literature.
Therefore, the requested article focusing on the treatment of Nonalcoholic Steatohepatitis and applications in diagnostic imaging for this compound cannot be generated due to the absence of foundational research findings.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are crucial in the exploration of the therapeutic potential of heterocyclic compounds, including the pyrido[3,4-b]pyrazine (B183377) scaffold. These computational techniques are instrumental in understanding the interactions between a molecule and its biological target, often a protein kinase, which is a common target for compounds with this core structure.
Research on disubstituted pyrido[3,4-b]pyrazine derivatives has identified them as a valuable series for the design of protein kinase inhibitors. rsc.org Structure-Activity Relationship (SAR) studies, which are often complemented by molecular docking, have been pivotal in identifying key pharmacophoric groups and their optimal positions on the pyrido[3,4-b]pyrazine ring for binding to therapeutic targets. rsc.org For instance, in a series of novel disubstituted pyrido[3,4-b]pyrazines, the 4-(piperidin-1-yl)aniline moiety was identified as a critical pharmacophore for binding to a panel of seven cancer-related protein kinases. rsc.org The positioning of this group at either the C-5 or C-8 position of the heterocyclic core was found to be crucial for activity, with several analogs demonstrating IC₅₀ values in the low micromolar range. rsc.org
While direct docking studies on 5,7-Dichloropyrido[3,4-B]pyrazine are not available, the principles derived from related structures are highly relevant. The pyrido[3,4-b]pyrazine scaffold serves as a foundational structure that can be computationally modeled and docked into the active sites of various kinases. The chlorine atoms at the 5 and 7 positions of this compound would be expected to significantly influence its binding orientation and affinity. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, their electron-withdrawing nature would modulate the electrostatic potential of the entire molecule, affecting its interactions with amino acid residues in the kinase active site.
In broader studies of related pyridopyrimidine and pyrazolopyridine scaffolds, which share structural similarities with pyrido[3,4-b]pyrazines, molecular docking has been successfully used to predict and rationalize the binding modes of inhibitors. researchgate.netnih.gov For example, docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives into the active sites of EGFR and CDK4/cyclin D1 kinases helped to verify their binding modes. researchgate.net Similarly, for pyrazolo[3,4-b]pyridine derivatives designed as TRK inhibitors, molecular docking was used to understand how the pyrazolo portion acts as a hydrogen bond center and how the pyridine (B92270) ring engages in π-π stacking interactions with key residues like Phe589. nih.gov These examples underscore the utility of molecular docking in guiding the design and optimization of kinase inhibitors based on such heterocyclic systems.
Table 1: Representative Molecular Docking Studies on Related Heterocyclic Scaffolds
| Scaffold | Target Kinase(s) | Key Findings |
|---|---|---|
| Disubstituted Pyrido[3,4-b]pyrazines | Panel of 7 cancer-related protein kinases | Identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophore for binding. rsc.org |
| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/cyclin D1 | Verified the binding mode of potent anticancer compounds. researchgate.net |
| Pyrazolo[3,4-b]pyridines | TRKA | Revealed the pyrazolo portion as a hydrogen bond center and the pyridine ring's role in π-π stacking. nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural properties of molecules like this compound. While specific DFT studies on this exact compound are not documented in the available literature, research on analogous structures provides significant insights into how such calculations are applied.
For the related pyrido[2,3-b]pyrazine (B189457) derivatives, DFT computations using the B3LYP/6-31G(d,p) level of theory have been employed to determine spectroscopic and electronic properties. nih.gov These calculations can elucidate Frontier Molecular Orbitals (FMOs), UV-visible spectra, vibrational frequencies, and other electronic parameters. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter derived from these calculations, as it relates to the chemical reactivity and stability of the molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
In a study on 4,5-Dichloropyridazin-3(2H)-one, another chlorinated diazine, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net The results for the dimeric form showed good agreement with experimental data, validating the computational approach. researchgate.net Such studies also often involve the calculation of the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the electron-withdrawing chlorine atoms and the nitrogen atoms of the pyrazine (B50134) and pyridine rings would be expected to create distinct regions of positive and negative electrostatic potential, which would be critical in governing its intermolecular interactions.
The structural parameters of this compound, such as bond lengths, bond angles, and dihedral angles, can be accurately predicted using these quantum chemical methods. For instance, in a study of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, DFT calculations were used to determine the optimized molecular structure. researchgate.net These theoretical calculations provide a detailed three-dimensional picture of the molecule that can complement and, in some cases, precede experimental characterization by techniques like X-ray crystallography.
Table 2: Common Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack and governs intermolecular interactions. researchgate.net |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and overall 3D structure. researchgate.netresearchgate.net |
| Vibrational Frequencies | Can be correlated with experimental IR and Raman spectra to confirm the structure. nih.govresearchgate.net |
Prediction of Pharmacokinetic Properties
The prediction of pharmacokinetic properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical component of modern drug discovery. In silico methods are frequently used to estimate these properties for novel compounds, allowing for the early identification of candidates with favorable drug-like characteristics and the weeding out of those with potential liabilities.
While specific ADMET predictions for this compound are not available in the public domain, the general principles and methodologies can be understood from studies on other heterocyclic compounds. For example, in silico ADMET and drug-likeness studies were performed for a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives designed as CDK2 inhibitors. nih.gov These predictions, which often use online servers and specialized software, help in understanding the structure-property relationships that govern the pharmacokinetic behavior of a class of compounds. nih.gov
For a molecule like this compound, key properties that would be evaluated include its lipophilicity (often expressed as logP), aqueous solubility, potential for binding to plasma proteins, ability to cross biological membranes like the blood-brain barrier, and its susceptibility to metabolism by cytochrome P450 enzymes. The two chlorine atoms in the structure would be expected to increase its lipophilicity, which could enhance its absorption but might also lead to lower solubility and increased metabolic clearance.
Quantitative Structure-Activity Relationship (QSAR) models are another computational tool used in this context. QSAR studies aim to correlate variations in the chemical structure of a series of compounds with changes in their biological activity or a specific property. For antimicrobial peptides, for instance, QSAR analysis has revealed that a decrease in the lipophilicity contributed by polar amino acids confers selectivity for pathogens over mammalian cells. For a series of pyrido[3,4-b]pyrazine derivatives, a QSAR model could be developed to predict their kinase inhibitory activity or a particular ADMET property based on descriptors that quantify their structural and physicochemical features. The electronic, steric, and hydrophobic contributions of the chloro substituents at positions 5 and 7 would be critical parameters in such a model.
Table 3: Key Pharmacokinetic Properties Predicted by In Silico Methods
| Property | Importance in Drug Discovery |
|---|---|
| A bsorption | Predicts the extent to which a drug is absorbed into the bloodstream. |
| D istribution | Relates to how a drug spreads throughout the body's tissues and fluids. |
| M etabolism | Estimates the likelihood of the drug being broken down by metabolic enzymes (e.g., Cytochrome P450s). |
| E xcretion | Predicts the pathways by which the drug and its metabolites are removed from the body. |
| T oxicity | Assesses the potential for adverse effects, such as cardiotoxicity or mutagenicity. |
Future Directions and Research Gaps
Advanced SAR and Mechanism of Action Elucidation
The primary therapeutic potential of derivatives of 5,7-Dichloropyrido[3,4-B]pyrazine lies in their activity as kinase inhibitors. Patents have revealed their use in developing inhibitors of Spleen Tyrosine Kinase (Syk) and Diacylglycerol Kinase (DGK). google.comgoogle.com Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it a target for inflammatory and autoimmune diseases, as well as certain cancers. google.com DGK is implicated in cancer cell signaling and immune responses. google.com
The structure-activity relationship (SAR) studies described in patent literature demonstrate that the chlorine atoms at the 5 and 7 positions are crucial reactive sites for introducing diverse functionalities. google.comgoogle.com For instance, substitution at these positions with various amine-containing moieties has been shown to be critical for potent Syk inhibition. google.com
Future research should aim for a more comprehensive understanding of the SAR. This includes systematic modifications at the 5 and 7 positions with a wider range of chemical groups to probe the binding pockets of target kinases more thoroughly. Advanced computational methods, such as molecular docking and dynamic simulations, can be employed to predict binding affinities and guide the design of new analogs with improved potency and selectivity. Elucidating the precise binding modes of these compounds through co-crystallization studies with their target kinases would provide invaluable insights for rational drug design.
Development of Highly Selective and Potent Analogues
A significant challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects. While derivatives of this compound have shown promise as Syk and DGK inhibitors, further optimization is necessary to enhance their selectivity profiles.
Future efforts should focus on designing and synthesizing analogues that can exploit subtle differences in the ATP-binding sites of various kinases. This could involve the introduction of specific functional groups that can form unique interactions with the target kinase while clashing with the binding sites of off-target kinases. The development of covalent inhibitors, which form a permanent bond with a specific residue in the kinase active site, could also lead to highly selective and potent analogues.
The table below presents examples of analogues derived from this compound and their reported biological activities, illustrating the potential for developing potent inhibitors based on this scaffold.
| Compound ID | Modification from this compound | Target Kinase | Biological Activity (IC50) |
| Analog 1 | Substitution at C7 with a substituted aminopyrimidine | Syk | < 100 nM |
| Analog 2 | Substitution at C7 with a substituted aminopyridine | Syk | < 50 nM |
| Analog 3 | Substitution at C5 and C7 with different amine moieties | DGK | Not specified |
This table is a representation of data that could be generated from further research and is based on the types of modifications and activities described in existing patent literature.
Translational Research for Therapeutic Development
The inhibition of Syk by derivatives of this compound suggests their potential therapeutic application in a range of diseases. These include autoimmune and inflammatory conditions such as rheumatoid arthritis, systemic lupus erythematosus, and asthma. google.com Furthermore, the role of Syk in B-cell malignancies makes these compounds potential candidates for cancer therapy. google.com The inhibition of DGK opens up avenues for cancer immunotherapy by modulating the tumor microenvironment. google.com
A critical future direction is the advancement of the most promising analogues into preclinical and clinical development. This will involve comprehensive in vivo studies in relevant animal models to assess their efficacy, pharmacokinetic properties, and safety profiles. For instance, testing the efficacy of Syk inhibitors in collagen-induced arthritis models in rodents would be a crucial step for their development as anti-rheumatic drugs. Similarly, evaluating DGK inhibitors in syngeneic mouse tumor models will be essential to validate their potential in cancer immunotherapy. Successful translational research will be key to realizing the therapeutic potential of this class of compounds.
Q & A
Q. What are the key synthetic strategies for preparing 5,7-Dichloropyrido[3,4-b]pyrazine with high purity?
The synthesis typically involves halogenation of pyrido[3,4-b]pyrazine precursors. For example, thieno[3,4-b]pyrazine derivatives can be synthesized via Stille cross-coupling or oxidative polymerization, as demonstrated in analogous systems . Critical steps include:
- Precursor preparation : Use organocuprates with oxalyl chloride to generate α-diones, followed by cyclization with diamines .
- Purification : Column chromatography (e.g., 10% EtOAc in hexanes) and recrystallization to remove unreacted starting materials or byproducts .
- Yield optimization : Control reaction temperature and stoichiometry to minimize side reactions (e.g., over-halogenation) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- X-ray crystallography : Resolve planar configurations and substituent orientations, as shown in pyrazolo[3,4-b]pyrazine analogs .
- Spectroscopic techniques :
- Elemental analysis : Verify C, H, N, and Cl percentages within ±0.4% deviation .
Advanced Research Questions
Q. How can electronic properties of this compound-based polymers be experimentally evaluated?
Design π-conjugated copolymers with electron-donating units (e.g., thiophene) and characterize their optoelectronic behavior:
- UV-vis spectroscopy : Measure charge-transfer (CT) absorption bands (λmax ≈ 630–650 nm for pyrido[3,4-b]pyrazine-thiophene copolymers) .
- Cyclic voltammetry : Determine HOMO/LUMO levels via oxidation/reduction potentials. For example, thieno[3,4-b]pyrazine oligomers exhibit n-doping at −1.2 V vs. Ag/AgCl .
- DFT calculations : Correlate experimental band gaps with theoretical HOMO-LUMO gaps (e.g., 1.8–2.2 eV for donor-acceptor systems) .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives targeting kinases?
- Substituent screening : Synthesize di-substituted analogs (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazine) and test inhibitory activity against p38 MAP kinase .
- In vitro assays : Measure IC50 values for IL-1β secretion inhibition in human macrophages (e.g., EC50 < 100 nM for potent analogs) .
- Molecular docking : Model interactions with kinase A-loop regulatory sites to prioritize substituents (e.g., methyl vs. phenyl groups) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., dosage-dependent toxicity vs. efficacy)?
- Dose-response studies : Establish therapeutic windows in animal models (e.g., anti-necroptotic activity at 10 mg/kg vs. toxicity at >50 mg/kg) .
- Mechanistic profiling : Compare in vitro metabolic stability (e.g., CYP450 interactions) with in vivo bioavailability .
- Tissue distribution analysis : Use radiolabeled compounds to track subcellular localization and accumulation .
Q. What computational approaches elucidate noncovalent interactions in this compound oligomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
